2-(Chloromethyl)-5-ethyl-1,3-oxazole

Description

Historical Context and Development of Oxazole Chemistry

The evolutionary trajectory of oxazole chemistry spans more than a century, representing one of the most significant developments in heterocyclic organic chemistry. The foundational work in this field began in 1876 with the synthesis of 2-methyl-oxazole, marking the initial exploration of this heterocyclic system. This early achievement preceded the formal recognition and characterization of the parent oxazole compound by several decades, demonstrating the empirical nature of early heterocyclic research.

The formal identification and systematic study of oxazole commenced with the pioneering work of Hantzsch in 1887, who first reported the oxazole structure and established the fundamental principles governing this heterocyclic system. However, the actual synthesis of the unsubstituted oxazole parent compound was not achieved until 1947, representing a sixty-year gap between theoretical understanding and practical synthesis. This historical timeline illustrates the technical challenges associated with heterocyclic synthesis during the early development period of organic chemistry.

A significant milestone occurred in 1962 with the successful synthesis of the oxazole entity itself, which coincided with rapid advances in synthetic methodology and analytical techniques. This achievement catalyzed extensive research into oxazole derivatives and their applications, establishing the foundation for modern oxazole chemistry. The development of reliable synthetic routes to oxazole compounds during this period enabled systematic investigation of their properties and potential applications.

The historical significance of oxazole chemistry became particularly pronounced during World War I, when the discovery of penicillin antibiotics brought oxazole-containing compounds into prominence as potential pharmaceutical agents. This marked the beginning of systematic exploration of oxazole derivatives in medicinal chemistry, a field that continues to drive innovation in heterocyclic synthesis today.

Significance of 2-(Chloromethyl)-5-ethyl-1,3-oxazole in Heterocyclic Chemistry

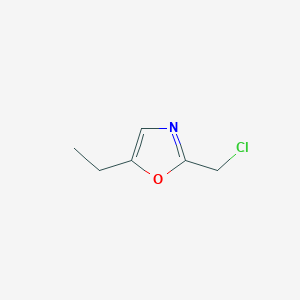

The compound 2-(Chloromethyl)-5-ethyl-1,3-oxazole occupies a distinctive position within the broader oxazole family due to its specific substitution pattern and resulting chemical properties. The molecule features an oxazole core with oxygen at position 1 and nitrogen at position 3, characteristic of all 1,3-oxazole derivatives. The substitution pattern includes a chloromethyl group at position 2 and an ethyl group at position 5, creating a compound with both electrophilic and nucleophilic reactive sites.

The chloromethyl functionality at position 2 represents a particularly significant structural feature, as chloromethyl-substituted oxazoles serve as versatile synthetic intermediates. Research has demonstrated that 2-(chloromethyl)oxazole derivatives can undergo nucleophilic substitution reactions with primary, secondary, and tertiary amines to afford corresponding secondary amines, tertiary amines, and quaternary ammonium salts bearing oxazolylmethyl groups. This reactivity profile makes 2-(Chloromethyl)-5-ethyl-1,3-oxazole a valuable building block for the synthesis of more complex heterocyclic systems.

The ethyl substituent at position 5 contributes to the compound's lipophilicity and may influence its pharmacological properties when used in pharmaceutical applications. The combination of these substituents creates a molecule with balanced hydrophilic and lipophilic characteristics, potentially enhancing its utility in biological systems. The structural data indicates that the compound exists with the simplified molecular input line entry system notation of carbon-carbon-carbon-1-equals-carbon-nitrogen-equals-carbon-open-1-carbon-chlorine, demonstrating the precise connectivity of atoms within the heterocyclic framework.

Commercial availability of 2-(Chloromethyl)-5-ethyl-1,3-oxazole from multiple suppliers indicates its recognized importance in research applications. The compound is typically supplied at 95% minimum purity and is designated for research and development use only, reflecting its primary role as a synthetic intermediate rather than a final pharmaceutical product.

Overview of Current Research Landscape

Contemporary research in oxazole chemistry encompasses multiple interdisciplinary approaches, ranging from fundamental synthetic methodology development to applied pharmaceutical research. The current research landscape is characterized by increasing emphasis on green synthetic approaches, novel catalytic systems, and the exploration of oxazole derivatives in emerging therapeutic areas.

Recent developments in synthetic methodology have focused on environmentally benign processes and metal-free synthetic approaches. Researchers have developed novel strategies for oxazole synthesis through cyclization reactions that avoid the use of environmentally damaging oxidizing agents. These metal-free carbon-oxygen bond cleavage strategies represent a significant advancement in sustainable heterocyclic synthesis, offering environmentally friendly alternatives to traditional synthetic methods.

Advanced catalytic systems have emerged as a major focus area in current oxazole research. Gold-catalyzed radical-involved intramolecular cyclization represents one notable advancement, enabling the synthesis of 5-oxazole ketones under mild conditions with excellent functional group compatibility. Similarly, zinc-catalyzed tandem cycloisomerization and hydroxyalkylation reactions have been developed for synthesizing oxazoles containing trifluoromethyl-substituted alcohol units, demonstrating the versatility of modern catalytic approaches.

Continuous-flow synthesis has gained prominence as a method for efficient oxazole production. Recent research has demonstrated three-step continuous-flow protocols for producing 2-(azidomethyl)oxazoles from vinyl azides, achieving synthesis of useful moieties in residence times of 7 to 9 minutes with good overall yields. This approach represents a significant advancement in process chemistry, enabling rapid and efficient production of oxazole derivatives.

The pharmaceutical applications of oxazole derivatives continue to drive research innovation, with current investigations focusing on antimicrobial, anticancer, and anti-inflammatory activities. The fundamental processes of life involving biochemical reactions such as energy generation, nerve impulses, and metabolism rely on heterocyclic compounds, positioning oxazole research at the intersection of chemistry and biology.

Modern analytical techniques have enhanced the characterization and study of oxazole compounds, with advanced spectroscopic methods enabling detailed structural analysis and reaction monitoring. The integration of computational chemistry with experimental research has facilitated the rational design of new oxazole derivatives with predicted properties and activities.

Properties

IUPAC Name |

2-(chloromethyl)-5-ethyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c1-2-5-4-8-6(3-7)9-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHORSYJZJMPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312601-07-2 | |

| Record name | 2-(chloromethyl)-5-ethyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Patent-Described Process (WO2000053589A1)

A notable method involves the preparation of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate intermediates, which can be converted to the target compound. The process includes:

Treatment of the intermediate with Hunig’s base (N,N-diisopropylethylamine) at approximately 50°C for around 5 hours to facilitate the formation of the chloromethyl oxazole derivative.

Subsequent transformations under conventional conditions to obtain the free acid or other derivatives.

This method emphasizes mild base-mediated conditions to introduce the chloromethyl group without decomposing sensitive intermediates.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| (b) | Intermediate preparation | Formation of oxazole precursor |

| (c) | Hunig’s base, 50°C, 5 hours | Conversion to ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate |

Continuous-Flow Multistep Synthesis (Adapted for Halide Oxazoles)

Although primarily reported for 2-(azidomethyl)oxazoles, continuous-flow chemistry offers advantages for related halide-substituted oxazoles due to:

Avoidance of unstable halide intermediate isolation.

Integration of thermolysis, halogenation, and nucleophilic substitution steps in a seamless flow, minimizing decomposition.

This approach can be adapted for chloromethyl derivatives by:

Initial formation of an azirine intermediate from vinyl azides.

Reaction with halogenating agents such as bromoacetyl bromide or chlorinating equivalents to form the chloromethyl oxazole.

Final nucleophilic displacement or functionalization under controlled flow conditions.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Thermolysis of vinyl azide | Continuous flow, elevated temp | Forms azirine intermediate |

| 2 | Reaction with halogenating agent | Flow reactor, mild temp | Generates chloromethyl-oxazole moiety |

| 3 | Nucleophilic substitution (optional) | Flow, controlled pressure | Stabilizes or modifies halide intermediate |

Conventional Synthetic Routes Adapted from Literature

Halomethylation of Preformed Oxazoles: Starting from 5-ethyl-1,3-oxazole, chloromethylation can be achieved using chloromethylating agents (e.g., chloromethyl methyl ether or formaldehyde with HCl) under controlled acidic conditions to selectively introduce the chloromethyl group at the 2-position.

Ring Formation from α-Haloketones and Amides: Using Bredereck reaction principles, α-chloromethyl ketones bearing an ethyl substituent can react with formamide or related amides to cyclize into the desired oxazole ring with chloromethyl substitution.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield/Advantages | Limitations |

|---|---|---|---|---|

| Hunig’s Base Mediated (Patent) | Hunig’s base, oxazole intermediate | 50°C, 5 h | Mild conditions, good selectivity | Requires intermediate preparation |

| Continuous-Flow Synthesis | Vinyl azides, halogenating agents | Flow reactor, 50-80°C | Avoids unstable intermediates, scalable | Requires specialized equipment |

| Bredereck Reaction | α-Haloketones, amides | Heating under reflux | Efficient, clean, economical | Limited to specific substituents |

| Halomethylation of Oxazole | Chloromethylating agents | Acidic conditions | Direct, straightforward | Possible side reactions, low yield |

Research Findings and Notes

The instability of halide intermediates, such as chloromethyl oxazoles, is a significant challenge. Continuous-flow methods help overcome these by integrating reaction and purification steps, minimizing decomposition.

The choice of base and temperature is critical; Hunig’s base at moderate temperature (50°C) provides a balance between reactivity and stability.

Green chemistry approaches for oxazole synthesis emphasize solvent selection, catalyst use, and energy efficiency, which are applicable for preparing substituted oxazoles including chloromethyl derivatives.

The ethyl substituent at the 5-position is typically introduced via starting materials (e.g., ethyl-substituted ketones or acids) prior to cyclization, ensuring regioselective substitution.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-ethyl-1,3-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions:

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Major Products Formed:

Substitution Reactions: Result in the formation of various substituted oxazole derivatives.

Oxidation Reactions:

Scientific Research Applications

2-(Chloromethyl)-5-ethyl-1,3-oxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-ethyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects, particularly in the context of cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2-(Chloromethyl)-5-ethyl-1,3-oxazole and analogous compounds are summarized below:

Research Findings

- Reactivity Trends : The chloromethyl group at position 2 in 2-(Chloromethyl)-5-ethyl-1,3-oxazole facilitates nucleophilic substitutions, enabling functionalization for drug candidates . In contrast, 4-substituted analogs (e.g., 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole) exhibit reduced reactivity due to steric effects from aryl groups .

- Electronic Effects : Ethyl and cyclopropyl substituents at position 5 modulate electron density. Cyclopropyl groups increase ring strain, enhancing thermal stability but reducing solubility .

- Synthetic Utility : Regioselective synthesis methods, such as those using POCl₃, favor chloromethylation at position 2 over position 4, enabling targeted derivatization .

Biological Activity

2-(Chloromethyl)-5-ethyl-1,3-oxazole is a compound of increasing interest due to its diverse biological activities. This oxazole derivative has been studied for its potential applications in pharmacology, particularly in antimicrobial and anticancer research. This article reviews the biological activity of 2-(Chloromethyl)-5-ethyl-1,3-oxazole, summarizing key findings from various studies and presenting relevant data tables.

Chemical Structure and Properties

Chemical Formula: C6H8ClN2O

Molecular Weight: 162.59 g/mol

CAS Number: 1312601-07-2

The compound features a chloromethyl group and an ethyl substituent on the oxazole ring, which may influence its biological interactions and efficacy.

Antimicrobial Activity

Research has demonstrated that oxazole derivatives exhibit significant antimicrobial properties. A study evaluated various oxazole compounds against different bacterial strains, revealing that 2-(Chloromethyl)-5-ethyl-1,3-oxazole possesses notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be comparable to established antibiotics.

| Microorganism | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

These results indicate that 2-(Chloromethyl)-5-ethyl-1,3-oxazole is particularly effective against fungal strains, suggesting its potential use in treating infections caused by resistant pathogens .

Anticancer Activity

The anticancer properties of oxazole derivatives have been explored extensively. In vitro studies indicated that 2-(Chloromethyl)-5-ethyl-1,3-oxazole exhibits cytotoxic effects on various cancer cell lines.

Case Study: B16F10 Melanoma Cells

In a study assessing the cytotoxicity of this compound on B16F10 melanoma cells, it was treated at various concentrations (0, 1, 5 µM) for 48 hours. The results showed a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 5 | 60 |

The data suggest that higher concentrations of the compound significantly inhibit the growth of melanoma cells while maintaining acceptable levels of cytotoxicity .

The biological activity of 2-(Chloromethyl)-5-ethyl-1,3-oxazole is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The chloromethyl group may facilitate nucleophilic attacks on key enzymes involved in cell metabolism or replication processes.

Enzyme Inhibition

Preliminary studies indicate that this compound may inhibit enzymes critical for cellular proliferation and survival in both bacterial and cancerous cells. For instance, it has been suggested that the compound interferes with DNA synthesis pathways or disrupts metabolic functions essential for microbial growth .

Structure-Activity Relationship (SAR)

Understanding the SAR of oxazole derivatives is crucial for optimizing their biological activity. Modifications to the chloromethyl or ethyl groups can significantly alter the compound's efficacy. Research indicates that:

- Substituent Positioning: The position of substituents on the oxazole ring influences antimicrobial and anticancer activities.

- Functional Group Variation: Introduction of different halogens or alkyl groups can enhance potency against specific targets.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Chloromethyl)-5-ethyl-1,3-oxazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of precursors like ethyl-substituted aldehydes with chloroacetic acid derivatives. A common approach involves using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) as dehydrating agents to facilitate oxazole ring formation . For example, substituting 2,4-dimethylbenzaldehyde (in ) with ethyl-containing aldehydes can yield the target compound. Key parameters include temperature control (80–120°C) and solvent selection (e.g., acetonitrile or DMF), which impact reaction efficiency and purity. Post-synthesis purification via column chromatography or recrystallization is recommended.

Q. How can researchers characterize 2-(Chloromethyl)-5-ethyl-1,3-oxazole using spectroscopic and chromatographic techniques?

- Methodology :

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., ethyl group at C5 and chloromethyl at C2). The oxazole ring protons resonate at δ 6.5–8.0 ppm .

- IR : Peaks at 1650–1700 cm⁻¹ confirm C=N stretching in the oxazole ring, while C-Cl vibrations appear at 600–800 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ≈ 175 for C₆H₈ClNO) and fragmentation patterns validate the structure .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .

Q. What are the common nucleophilic substitution reactions involving the chloromethyl group?

- Methodology : The chloromethyl group undergoes substitution with nucleophiles (amines, thiols, alkoxides) in polar aprotic solvents (e.g., DMSO, DMF) under mild conditions (25–60°C). For instance, reacting with primary amines (e.g., methylamine) produces 2-(aminomethyl)-5-ethyl-1,3-oxazole derivatives . Kinetic studies suggest pseudo-first-order kinetics, with reaction rates influenced by steric effects of the ethyl group .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. methyl or phenyl groups) affect the compound's bioactivity and binding affinity?

- Methodology : Structure-activity relationship (SAR) studies using analogs (e.g., 5-ethyl vs. 5-phenyl derivatives) reveal that bulkier substituents like ethyl enhance lipophilicity, improving membrane permeability in cellular assays . Computational docking (e.g., AutoDock Vina) shows the ethyl group stabilizes hydrophobic interactions with enzyme active sites (e.g., cytochrome P450 isoforms) . Comparative IC₅₀ values from enzyme inhibition assays quantify these effects .

Q. What computational strategies predict the reactivity of 2-(Chloromethyl)-5-ethyl-1,3-oxazole in novel reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as cycloadditions or electrophilic substitutions. For example, Fukui indices identify the chloromethyl carbon as the most electrophilic site, guiding regioselective modifications . Molecular dynamics simulations further predict solvation effects on reaction kinetics .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. therapeutic potential)?

- Methodology :

- Dose-Response Analysis : Evaluate cytotoxicity (e.g., via MTT assays) across concentrations (1–100 µM) to distinguish therapeutic windows .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm if observed effects (e.g., apoptosis) are target-specific .

- Meta-Analysis : Compare data across studies, accounting for variables like cell lines (e.g., HEK293 vs. HeLa) and assay conditions .

Q. What safety protocols are critical for handling 2-(Chloromethyl)-5-ethyl-1,3-oxazole in vitro?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal . Acute toxicity data (e.g., LD₅₀ in rodents) should guide institutional safety guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.